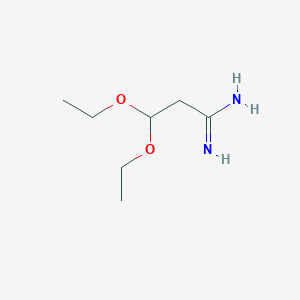
3,3-Diethoxypropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethoxypropanimidamide, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound that belongs to the class of imidamides, which are derivatives of imidazole. DEPA has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
作用机制
The mechanism of action of 3,3-Diethoxypropanimidamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, 3,3-Diethoxypropanimidamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell growth and proliferation. By inhibiting PKC activity, 3,3-Diethoxypropanimidamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3,3-Diethoxypropanimidamide has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 3,3-Diethoxypropanimidamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of 3,3-Diethoxypropanimidamide is its ease of synthesis. It can be synthesized using a simple and efficient method, making it a cost-effective compound for lab experiments. Additionally, 3,3-Diethoxypropanimidamide has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3,3-Diethoxypropanimidamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 3,3-Diethoxypropanimidamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in treating different types of cancer and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, 3,3-Diethoxypropanimidamide has been shown to have potential as an anti-inflammatory agent, and further studies are needed to determine its efficacy in treating inflammatory diseases. Finally, research on the neuroprotective effects of 3,3-Diethoxypropanimidamide is still in its early stages, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 3,3-Diethoxypropanimidamide can be achieved through a simple and efficient method. The most commonly used method involves the reaction of 3,3-diethoxypropionitrile with ammonium carbonate in the presence of a solvent such as ethanol. The reaction yields 3,3-Diethoxypropanimidamide as a white crystalline solid with a high purity level. Other methods of synthesis include the reaction of 3,3-diethoxypropionitrile with ammonia or urea.
科学研究应用
3,3-Diethoxypropanimidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that 3,3-Diethoxypropanimidamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3,3-Diethoxypropanimidamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3,3-diethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-3-10-7(11-4-2)5-6(8)9/h7H,3-5H2,1-2H3,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSBDSMWZMWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=N)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxypropanimidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

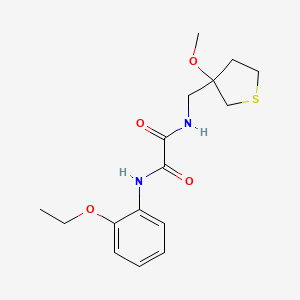


![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)
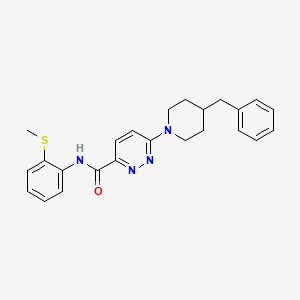
![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)
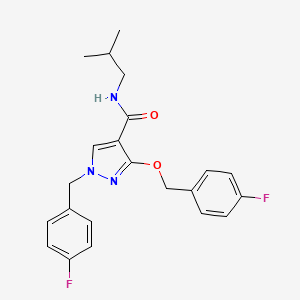
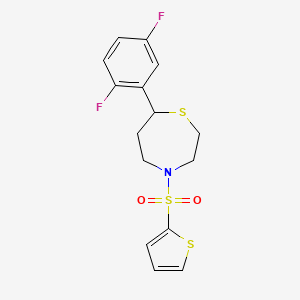
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide](/img/structure/B2567136.png)

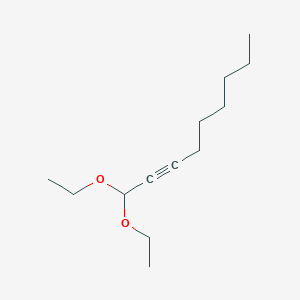
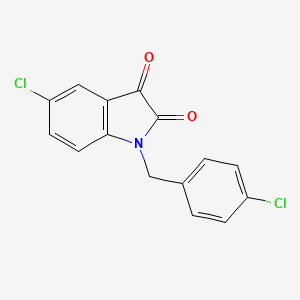
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)